molecular formula C12H8ClF3N2 B2489383 N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine CAS No. 234112-20-0

N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine

Cat. No. B2489383
CAS RN: 234112-20-0
M. Wt: 272.66
InChI Key: GEDDOHDIGYXCFN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine, commonly known as DPA or difluprednate, is a synthetic corticosteroid that is used in the treatment of various inflammatory diseases. DPA is mainly used as an ophthalmic solution for the treatment of ocular inflammation and pain. In recent years, DPA has gained much attention in the scientific community due to its potential therapeutic applications in various fields.

Scientific Research Applications

Environmental Fate of Chlorophenols

Research has extensively documented the environmental fate of chlorophenols, including the isomeric composition changes due to biotransformation or compartment transfer, which are relevant for understanding the behavior of similar chlorinated compounds in environmental settings. These studies highlight the importance of isomer-specific analyses to gain detailed insights into environmental processes, such as volatility, stability in soil, and bioaccumulation in aquatic life (Ricking & Schwarzbauer, 2012).

Synthesis of Antithrombotic Drugs

The synthesis and development of antithrombotic drugs, like (S)-clopidogrel, illustrate the complex synthetic pathways and the significance of specific chlorophenyl components. Such research underlines the pharmaceutical applications of chlorophenyl compounds, guiding the synthesis of clinically relevant drugs (Saeed et al., 2017).

Degradation of Chlorinated Phenols

The degradation of chlorinated phenols, including studies on microbial degradation and the use of zero valent iron for dechlorination, is crucial for environmental remediation strategies. This body of work is significant for understanding how compounds similar to "N-(4-chlorophenyl)-2-(trifluoromethyl)-4-pyridinamine" might be treated or degraded in environmental settings (Gunawardana et al., 2011).

Organic Chemistry and Catalysis

The exploration of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis and catalysis, presents a wide range of applications from drug development to materials science. These studies showcase the versatility and potential of compounds containing chlorophenyl and trifluoromethyl groups in various scientific domains (Li et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDDOHDIGYXCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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